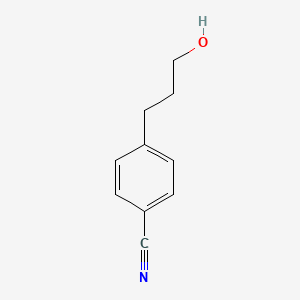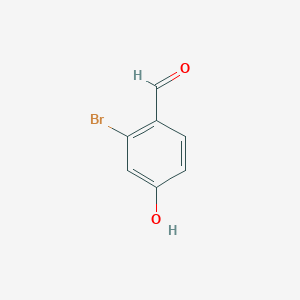![molecular formula C9H9BrO2 B1278970 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 79440-34-9](/img/structure/B1278970.png)
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Descripción general
Descripción
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of heterocycles and carbocycles, which are core structures in many biologically active compounds and natural products .
Synthesis Analysis
The synthesis of related bromomethyl compounds has been reported in various studies. For instance, 6-Bromomethyl-4H-1,3-dioxin, which shares a similar structural motif, was prepared from allyl iodide in a three-step process. This compound was then used to alkylate a variety of enolates, leading to further transformations and retrocycloaddition reactions . Another synthesis approach involved the condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde, which was then characterized by spectral techniques . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was achieved through a multi-step process starting from p-toluidine .
Molecular Structure Analysis
The molecular structure of these bromomethyl compounds is confirmed through various analytical techniques. For example, single crystal X-ray diffraction analysis was used to confirm the 3D molecular structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine and to establish the intermolecular interactions responsible for the stability of its crystal structure .
Chemical Reactions Analysis
The bromomethyl group in these compounds is highly reactive and can participate in various chemical reactions. The 6-alkyl-4H-1,3-dioxins, for instance, underwent novel endo-conjugate addition reactions with carbon and nitrogen nucleophiles, leading to the construction of complex molecules such as bicyclo[4.3.1]decan-3,10-diones and benzazocine frameworks . The bromomethyl group also plays a crucial role in the synthesis of diastereomeric compounds, as seen in the preparation of ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these bromomethyl compounds are typically characterized by spectral techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. These techniques provide information about the functional groups present, molecular weight, and elemental composition, which are essential for confirming the identity and purity of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine and its derivatives have been explored for their synthesis and chemical properties. For example, a compound synthesized using 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde exhibited potential as an anti-inflammatory agent by inhibiting sPLA2, validated by molecular docking with a −7.60 kcal/mol docking score (Hema et al., 2020). Another study reported the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation, showcasing significant stereoselectivity in the formation of Z isomers (Gabriele et al., 2006).
Biological Applications
In the realm of biology, 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine derivatives have been explored for various applications. For instance, a study synthesized and evaluated the anti-inflammatory activity of certain compounds using sPLA2 inhibition assays (Hema et al., 2020). Additionally, novel compounds based on 1,4-benzodioxane, such as N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide, demonstrated moderate activity against butyrylcholinesterase and acetylcholinesterase, and good activity against the lipoxygenase enzyme (Irshad, 2018).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, these compounds have shown potential as inhibitors in various contexts. For instance, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activities against B-Raf kinase, with some compounds showing potent biological activity (Yang et al., 2012). Another research synthesized and analyzed the structure and activity of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, showing their effectiveness in inhibiting ErbB1 and ErbB2 (Li et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that dioxins and dioxin-like compounds activate the aryl hydrocarbon receptor (ah receptor), albeit with very different binding affinities .
Mode of Action
Dioxins and dioxin-like compounds are known to activate the ah receptor . This activation can lead to various downstream effects, depending on the specific compound and its binding affinity.
Biochemical Pathways
Dioxins and dioxin-like compounds are known to affect various biochemical pathways through their activation of the ah receptor . The downstream effects of this activation can vary widely, depending on the specific compound and its binding affinity.
Pharmacokinetics
The compound’s bromomethyl group suggests that it may undergo nucleophilic substitution reactions , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The activation of the ah receptor by dioxins and dioxin-like compounds can lead to a variety of downstream effects, depending on the specific compound and its binding affinity .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can potentially affect the compound’s action .
Propiedades
IUPAC Name |
6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOHFCVPNOXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455459 | |
| Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
CAS RN |
79440-34-9 | |
| Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79440-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



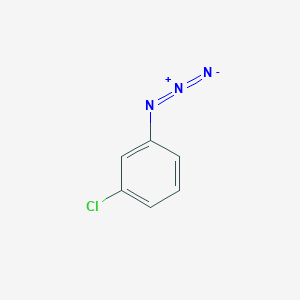
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
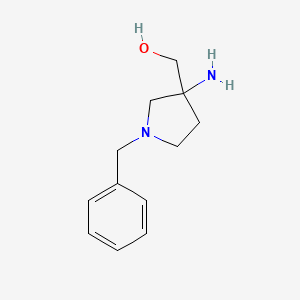

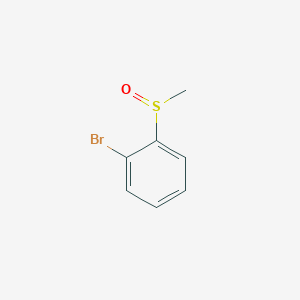

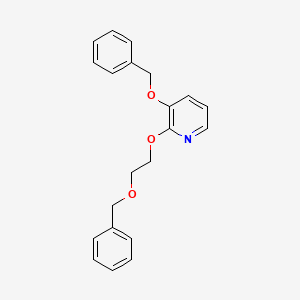
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
